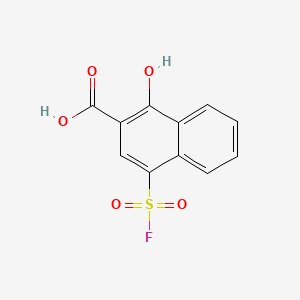

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJFAPNPVPDTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232798 | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

839-78-1 | |

| Record name | 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=839-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000839781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 839-78-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Introduction: The Significance of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid in Modern Drug Discovery

This compound is a key bifunctional molecule increasingly recognized for its utility in the development of targeted therapeutics and chemical biology probes. Its unique architecture, featuring a reactive sulfonyl fluoride group alongside a synthetically versatile hydroxy-naphthoic acid scaffold, makes it an invaluable building block. The sulfonyl fluoride moiety is a prominent electrophile in "click chemistry," particularly for its selective reactivity with primary amines and other nucleophiles under physiological conditions, enabling the formation of stable sulfonamide linkages. This property is extensively leveraged in the design of covalent inhibitors, activity-based probes, and bioconjugates. This guide provides a detailed, field-proven methodology for the robust synthesis of this compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence, commencing with the commercially available 1-hydroxy-2-naphthoic acid. This strategy is predicated on the well-established principles of electrophilic aromatic substitution followed by the conversion of the resulting sulfonic acid to the desired sulfonyl fluoride.

The logical flow of this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

This approach is advantageous due to the regioselective nature of the initial sulfonation step and the availability of modern, high-yielding methods for the subsequent fluorination.

Part 1: Synthesis of 4-Sulfo-1-hydroxy-2-naphthoic acid

The introduction of a sulfonic acid group onto the 1-hydroxy-2-naphthoic acid backbone is achieved through electrophilic aromatic substitution. The hydroxyl group at the 1-position and the carboxylic acid group at the 2-position are both ortho-, para-directing. However, the bulky nature of the existing substituents and the strong activating effect of the hydroxyl group favor substitution at the C4 position.

Experimental Protocol: Sulfonation

1. Reagent Preparation and Safety:

-

Caution: Oleum (fuming sulfuric acid) is extremely corrosive and reacts violently with water. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Prepare an ice-water bath for temperature control.

-

Ensure all glassware is thoroughly dried prior to use.

2. Reaction Setup:

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-hydroxy-2-naphthoic acid (1.0 eq).

-

Carefully, and in a dropwise manner, add oleum (e.g., 20% free SO₃, 5.0 eq) to the flask while maintaining the internal temperature below 10°C using the ice-water bath.

3. Reaction Execution:

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Work-up and Isolation:

-

Upon completion, the reaction mixture is cautiously poured onto crushed ice with vigorous stirring. This step must be performed slowly to manage the exothermic quenching process.

-

The precipitated solid is collected by vacuum filtration and washed with cold, deionized water until the filtrate is neutral.

-

The crude 4-sulfo-1-hydroxy-2-naphthoic acid is then dried under vacuum. The product is often used in the next step without further purification.

Part 2: Conversion of 4-Sulfo-1-hydroxy-2-naphthoic acid to this compound

The transformation of the sulfonic acid to the sulfonyl fluoride is a critical step. Traditional methods often involve the conversion to a sulfonyl chloride intermediate followed by halogen exchange. However, modern deoxyfluorination reagents allow for a more direct and efficient conversion.[1][2]

Method A: Using Thionyl Fluoride

Thionyl fluoride (SOF₂) has emerged as a highly effective reagent for the direct conversion of sulfonic acids to sulfonyl fluorides.[2][3]

Experimental Protocol: Fluorination with Thionyl Fluoride

1. Reagent and System Preparation:

-

Caution: Thionyl fluoride is a toxic and corrosive gas. This procedure must be performed in a well-ventilated fume hood.

-

A solution of thionyl fluoride in a suitable solvent (e.g., dimethylformamide - DMF) is required.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Execution:

-

To a solution of 4-sulfo-1-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous DMF, add a solution of thionyl fluoride (2.0-3.0 eq) at room temperature.

-

The reaction mixture is then heated to a temperature between 115-130°C and stirred for 1-2 hours.[1] The reaction progress should be monitored by ¹⁹F NMR spectroscopy or LC-MS.

3. Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is carefully quenched by pouring it into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes).

Method B: Using a Bench-Stable Deoxyfluorination Reagent (e.g., Xtalfluor-E®)

For laboratories not equipped to handle gaseous reagents like thionyl fluoride, solid, bench-stable deoxyfluorination reagents such as Xtalfluor-E® provide a safer and more convenient alternative.[3][4]

Experimental Protocol: Fluorination with Xtalfluor-E®

1. Reaction Setup:

-

In a dry flask under an inert atmosphere, suspend 4-sulfo-1-hydroxy-2-naphthoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF.

-

Add Xtalfluor-E® (1.5-2.0 eq) to the suspension.

2. Reaction Execution:

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60°C) for 4-12 hours, with progress monitored by TLC, LC-MS, or ¹⁹F NMR.

3. Work-up and Purification:

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product can be extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography or recrystallization.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

| Parameter | Expected Outcome |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants for the 1,2,4-trisubstituted naphthalene ring. |

| ¹⁹F NMR | A singlet in the region typical for aryl sulfonyl fluorides. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₁H₇FO₅S. |

| Purity (HPLC) | >95% |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step process, involving a regioselective sulfonation followed by a modern deoxyfluorination, is both efficient and adaptable to standard laboratory settings. The choice between gaseous thionyl fluoride and a solid reagent like Xtalfluor-E® allows for flexibility based on available facilities and safety considerations. As the demand for sophisticated chemical probes and covalent therapeutics continues to grow, robust synthetic access to key building blocks like this compound will remain of paramount importance to the drug development community.

References

-

Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 21(1), 114-118. Available at: [Link]

-

Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. National Center for Biotechnology Information. Available at: [Link]

-

Gembus, V. et al. (2022). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B)... ResearchGate. Available at: [Link]

-

Gembus, V. et al. (2022). Facile synthesis of sulfonyl fluorides from sulfonic acids. Semantic Scholar. Available at: [Link]

-

Gembus, V. et al. (2022). Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a fascinating molecule poised at the intersection of covalent drug discovery and signal transduction modulation. While direct empirical data on its specific mechanism of action remains to be fully elucidated, its chemical architecture—a potent combination of a reactive aryl fluorosulfate moiety and a biologically active naphthoic acid scaffold—provides a strong foundation for a compelling proposed mechanism. This technical guide synthesizes current knowledge on the constituent functionalities of this compound to present a cohesive hypothesis of its dual-action potential: covalent protein modification and targeted disruption of key cellular signaling pathways. We will delve into the underlying chemical principles, explore the implicated biological pathways, and provide detailed experimental protocols to empower researchers to rigorously test these hypotheses.

Introduction: A Molecule of Bimodal Potential

The quest for novel therapeutics with high efficacy and specificity has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, covalent bond with their protein targets, often leading to prolonged and irreversible inhibition. This compound emerges as a compound of significant interest due to its bifunctional nature. It features an aryl fluorosulfate group, a "latent" electrophile, and a 1-hydroxy-2-naphthoic acid core, a structure reminiscent of known modulators of inflammatory and metabolic signaling pathways.

This guide puts forth the central hypothesis that this compound exerts its biological effects through a two-pronged mechanism:

-

Covalent Targeting: The fluorosulfonyl group acts as a warhead, forming covalent adducts with nucleophilic amino acid residues within the binding pockets of specific protein targets.

-

Signaling Pathway Modulation: The 1-hydroxy-2-naphthoic acid scaffold provides the binding affinity and specificity, directing the molecule to proteins within critical signaling cascades, such as the NF-κB, MAPK, and Aryl Hydrocarbon Receptor (AhR) pathways.

The Chemistry of Action: The Aryl Fluorosulfate Warhead

The aryl fluorosulfate moiety is a key player in the proposed mechanism. Unlike more promiscuous electrophiles, aryl fluorosulfates are relatively stable in the aqueous environment of the cell, minimizing off-target reactions.[1] Their reactivity is "unmasked" within the specific microenvironment of a protein's binding pocket, where enzymatic catalysis can facilitate the displacement of the fluoride ion by a nucleophilic amino acid side chain.[2][3][4][5]

Key characteristics of the aryl fluorosulfate group include:

-

Latent Reactivity: Generally stable under physiological conditions, reducing the likelihood of non-specific covalent modifications.[1]

-

Targeted Activation: Requires interaction with the target protein to become a potent electrophile. This context-dependent reactivity enhances target selectivity.[3][4]

-

Nucleophilic Targets: Primarily reacts with the side chains of tyrosine and lysine residues, and to a lesser extent, serine and histidine.[2]

This targeted covalent modification offers a significant advantage in drug design, potentially leading to inhibitors with high potency and prolonged duration of action.

The Biological Context: The 1-Hydroxy-2-naphthoic Acid Guiding System

The 1-hydroxy-2-naphthoic acid core is not merely a passive scaffold but is predicted to play a crucial role in guiding the molecule to its biological targets and eliciting specific cellular responses. Derivatives of naphthoic acid and the structurally related naphthoquinones have been shown to interact with and modulate several key signaling pathways implicated in inflammation, cell proliferation, and xenobiotic metabolism.

Modulation of Inflammatory Signaling: NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.

-

NF-κB Pathway: The transcription factor NF-κB is a master regulator of genes involved in inflammation and cell survival.[6] Studies on related naphthoquinone compounds have demonstrated the ability to suppress NF-κB activation.[7][8] This is often achieved by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of the IκBα inhibitor and subsequent nuclear translocation of NF-κB.[7][9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, are critical for cellular responses to stress and inflammatory stimuli.[10] A methyl ester derivative of 1-hydroxy-2-naphthoic acid, methyl-1-hydroxy-2-naphthoate (MHNA), has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by suppressing the activation of JNK and p38 MAPK.[11]

The proposed mechanism for this compound involves the naphthoic acid core directing the molecule to key kinases or other regulatory proteins within these pathways, enabling the fluorosulfonyl moiety to covalently modify and inhibit their function.

Interaction with the Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, as well as immune responses and cell differentiation.[12][13] Several derivatives of naphthoic acid have been identified as agonists or antagonists of the AhR.[14][15] For instance, 1,4-dihydroxy-2-naphthoic acid is a known AhR agonist.[14]

Activation of the AhR can have pleiotropic effects, and its modulation by this compound could contribute to its overall biological activity profile.

Proposed Mechanism of Action: A Unified Model

Based on the evidence from related compounds, we propose a dual mechanism of action for this compound, as depicted in the following diagram:

Caption: Proposed dual mechanism of action for this compound.

Experimental Validation: A Roadmap for Investigation

The following experimental workflows are designed to systematically investigate and validate the proposed mechanism of action.

Target Identification and Covalent Modification

Objective: To identify the protein targets of this compound and confirm covalent bond formation.

Methodology: Affinity-Based Protein Profiling

-

Synthesis of an Alkyne-Tagged Probe: Synthesize an analog of this compound incorporating a terminal alkyne tag for subsequent click chemistry.

-

Cell Lysate Labeling: Incubate the alkyne-tagged probe with cell lysates from a relevant cell line (e.g., macrophages for inflammation studies).

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter to the alkyne-tagged probe-protein conjugates.

-

Affinity Purification: Use streptavidin-coated beads to enrich the biotinylated proteins.

-

Mass Spectrometry: Elute the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Validation: Confirm covalent modification of candidate proteins using Western blotting with antibodies against the identified targets.

Caption: Experimental workflow for covalent target identification.

Elucidation of Signaling Pathway Modulation

Objective: To determine the effect of this compound on the NF-κB, MAPK, and AhR signaling pathways.

Methodology: In Vitro Signaling Assays

| Pathway | Experiment | Cell Line | Readout |

| NF-κB | Luciferase Reporter Assay | HEK293T cells transfected with an NF-κB reporter plasmid | Luminescence |

| Western Blot | Macrophages (e.g., RAW 264.7) | Phospho-IKK, Phospho-IκBα, Nuclear p65 | |

| MAPK | Western Blot | Macrophages (e.g., RAW 264.7) | Phospho-JNK, Phospho-p38 |

| AhR | CYP1A1 Induction Assay (qPCR) | Hepatoma cells (e.g., HepG2) | CYP1A1 mRNA levels |

| DRE-Luciferase Reporter Assay | Cells transfected with a DRE reporter plasmid | Luminescence |

Step-by-Step Protocol for NF-κB Western Blot Analysis:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages and allow them to adhere. Pre-treat cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells and collect the total protein. For nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-IKK, phospho-IκBα, and p65, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The dual-action mechanism proposed for this compound presents a compelling avenue for the development of novel therapeutics with enhanced specificity and efficacy. The combination of covalent targeting and modulation of key signaling pathways offers the potential for potent and durable pharmacological effects. The experimental workflows outlined in this guide provide a robust framework for validating this hypothesis and identifying the specific molecular targets and cellular effects of this promising compound. Future research should focus on in vivo studies to assess the therapeutic potential of this compound in relevant disease models.

References

-

Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PubMed. [Link]

-

Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ResearchGate. [Link]

-

Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. PMC - NIH. [Link]

-

Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH. [Link]

-

Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue. PubMed Central. [Link]

-

The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor. PubMed Central. [Link]

-

Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. ResearchGate. [Link]

-

Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. [Link]

-

1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. PubChem - NIH. [Link]

-

1-hydroxy-2-naphthoic acid, 86-48-6. The Good Scents Company. [Link]

-

Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central. [Link]

-

Activation of AhR by naphthoquinones. AhR, aryl hydrocarbon receptor. ResearchGate. [Link]

-

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. PubMed. [Link]

-

Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]

-

Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]

-

1,2-Naphthoquinone Suppresses Lipopolysaccharide-Dependent Activation of IKKβ/NF-κB/NO Signaling: An Alternative Mechanism for the Disturbance of Inducible NO Synthase-Catalyzed NO Formation. PubMed. [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]

-

Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. PubMed. [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. [Link]

-

Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed. [Link]

-

Aryl hydrocarbon receptor. Wikipedia. [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. PMC - NIH. [Link]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed. [Link]

-

Acanthoic Acid Inhibits IL-8 Production via MAPKs and NF-kappaB in a TNF-alpha-stimulated Human Intestinal Epithelial Cell Line. PubMed. [Link]

-

New Amino Naphthoquinone Derivatives as Anti-Trypanosoma cruzi Agents Targeting Trypanothione Reductase. PMC - NIH. [Link]

-

Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK. PubMed. [Link]

-

The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability. PMC - NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylfluorosulfates Inactivate Intracellular Lipid Binding Protein(s) through Chemoselective SuFEx Reaction with a Binding-site Tyr Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,2-Naphthoquinone suppresses lipopolysaccharide-dependent activation of IKKβ/NF-κB/NO signaling: an alternative mechanism for the disturbance of inducible NO synthase-catalyzed NO formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 13. The enigma of aryl hydrocarbon receptor activation in skin: interplay between ligands, metabolism and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cellular and Molecular Determinants of Naphthoquinone-Dependent Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and background of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

An In-Depth Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: A Promising Covalent Probe for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest for researchers, scientists, and drug development professionals. While direct literature on this specific compound is sparse, this document synthesizes foundational chemical principles and data from closely related structures to offer a detailed exploration of its discovery, synthesis, and potential applications. The guide focuses on the unique combination of a 1-hydroxy-2-naphthoic acid scaffold with a chemically reactive fluorosulfonyl group, positioning it as a valuable tool for targeted covalent inhibition in drug discovery.

Introduction and Background

This compound is a specialized organic molecule that merges the structural features of a naphthoic acid with the reactive potential of a sulfonyl fluoride. The core, 1-hydroxy-2-naphthoic acid, is a well-characterized compound used as a reagent in organic synthesis[1]. The key functional group, the sulfonyl fluoride (-SO₂F), has gained prominence as a "warhead" in the design of covalent inhibitors[1][2][3].

Covalent inhibitors form a stable, covalent bond with their biological target, often an enzyme, leading to irreversible or long-lasting inhibition[3]. This contrasts with traditional non-covalent drugs that bind reversibly. The sulfonyl fluoride group is particularly noteworthy for its ability to react with nucleophilic amino acid residues beyond the commonly targeted cysteine, such as lysine, tyrosine, and serine, through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx)[3][4][5]. This expands the range of proteins that can be targeted covalently.

The strategic placement of the fluorosulfonyl group on the 1-hydroxy-2-naphthoic acid scaffold suggests a molecule designed as a chemical probe or a precursor to targeted therapeutics. The naphthoic acid portion provides a rigid, planar structure that can be tailored for specific binding pockets, while the sulfonyl fluoride acts as the reactive component for covalent modification.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized in two main stages: the synthesis of the 1-hydroxy-2-naphthoic acid core, followed by the introduction of the fluorosulfonyl group at the 4-position.

Stage 1: Synthesis of 1-Hydroxy-2-naphthoic Acid via the Kolbe-Schmitt Reaction

The carboxylation of naphthols is a well-established method for producing hydroxynaphthoic acids. The Kolbe-Schmitt reaction, which involves the reaction of a phenoxide (or in this case, a naphthoxide) with carbon dioxide under pressure, is a primary example[6][7].

The reaction with 1-naphthol (α-naphthol) typically yields a mixture of isomers, with 1-hydroxy-2-naphthoic acid and 1-hydroxy-4-naphthoic acid being the main products. Reaction conditions can be optimized to favor the desired 2-carboxy isomer[8].

Experimental Protocol: Kolbe-Schmitt Carboxylation of 1-Naphthol

-

Preparation of Potassium Naphtholate: In a high-pressure reactor, add 1-naphthol and an inert, high-boiling solvent such as dibutyl carbitol[8].

-

Under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of potassium hydroxide (as a concentrated aqueous solution).

-

Heat the mixture under vacuum to remove water, forming the anhydrous potassium naphtholate salt.

-

Carboxylation: Pressurize the reactor with dry carbon dioxide gas to approximately 100 atm.

-

Heat the reaction mixture to 125-150°C for several hours with vigorous stirring[7][8].

-

Work-up and Isolation: Cool the reactor and vent the excess CO₂.

-

Dilute the reaction mixture with water and acidify with a strong acid (e.g., sulfuric or hydrochloric acid) to a pH of 2-3.

-

The 1-hydroxy-2-naphthoic acid will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Stage 2: Introduction of the Fluorosulfonyl Group

The introduction of the fluorosulfonyl group onto the aromatic ring can be achieved through a two-step process: chlorosulfonation followed by halogen exchange (fluorination). The hydroxyl and carboxyl groups on the naphthoic acid are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. The 4-position is sterically accessible and electronically activated, making it a likely site for substitution.

Experimental Protocol: Synthesis of this compound

-

Chlorosulfonation:

-

Carefully add 1-hydroxy-2-naphthoic acid in portions to an excess of chlorosulfonic acid (ClSO₃H) at 0°C with stirring.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture carefully onto crushed ice to quench the excess chlorosulfonic acid.

-

The product, 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid, will precipitate. Collect the solid by filtration and wash with cold water.

-

-

Fluorination:

-

The most common method for converting sulfonyl chlorides to sulfonyl fluorides is by reaction with a fluoride salt, such as potassium fluoride[9][10].

-

Suspend the crude 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid in a suitable solvent like acetonitrile.

-

Add an excess of potassium fluoride, along with a phase-transfer catalyst such as 18-crown-6, to facilitate the reaction[9].

-

Stir the mixture at room temperature or with gentle heating until the conversion is complete.

-

Filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate and purify the resulting solid by column chromatography or recrystallization to yield this compound.

-

Caption: Proposed two-stage synthesis of this compound.

Physicochemical Properties and Reactivity

The physicochemical properties of this compound can be inferred from its structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₇FO₅S | Based on atomic composition. |

| Molecular Weight | ~266.24 g/mol | Sum of atomic weights. |

| Appearance | Likely a crystalline solid | Similar to parent compound 1-hydroxy-2-naphthoic acid[11]. |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, THF). | Aromatic core is hydrophobic; polar groups enhance solubility in organic solvents. |

| Acidity (pKa) | The carboxylic acid proton will be acidic. | Electron-withdrawing sulfonyl group may increase acidity compared to the parent compound. |

| Reactivity | The sulfonyl fluoride group is an electrophilic center susceptible to nucleophilic attack. | The S-F bond is stable in aqueous media but can be activated within a protein's microenvironment[2][4]. |

The reactivity of the sulfonyl fluoride group is the most critical feature for its application in drug discovery. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit "Goldilocks" reactivity—stable enough to avoid off-target reactions in a biological system but reactive enough to form a covalent bond with a specific, spatially-proximal nucleophilic amino acid residue within a target protein's binding site[5].

Proposed Mechanism of Action: Covalent Modification

The primary mechanism of action for a molecule like this compound in a biological context is the targeted covalent modification of a protein. This occurs via the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.

-

Non-covalent Binding: The 1-hydroxy-2-naphthoic acid scaffold first directs the molecule to the binding pocket of a target protein through reversible interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking).

-

Covalent Bond Formation: Once optimally positioned, the sulfonyl fluoride group is presented to a nearby nucleophilic amino acid residue (e.g., Tyrosine, Lysine, Serine, or Histidine)[3][4].

-

SuFEx Reaction: The nucleophilic residue attacks the electrophilic sulfur atom, displacing the fluoride ion and forming a stable covalent sulfonyl or sulfonamide linkage. This reaction is often facilitated by the unique microenvironment of the enzyme's active site, which can enhance the reactivity of the sulfonyl fluoride[2].

Caption: Proposed mechanism of covalent inhibition via the SuFEx reaction.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a highly valuable tool for researchers.

-

Targeted Covalent Inhibitors: The primary application is in the development of targeted covalent inhibitors. By modifying the naphthoic acid scaffold, medicinal chemists can design selective inhibitors for specific enzymes, such as kinases or proteases, that possess a suitable nucleophile in their active site[1]. The high selectivity and prolonged duration of action of covalent inhibitors can offer significant therapeutic advantages.

-

Chemical Probes and Activity-Based Protein Profiling (ABPP): This molecule can be used as a chemical probe to identify and label novel drug targets. In an ABPP experiment, the probe would be used to covalently label proteins in a complex biological sample (e.g., a cell lysate). The labeled proteins can then be identified using mass spectrometry, revealing potential targets for therapeutic intervention.

-

Fragment-Based Drug Discovery: The sulfonyl fluoride group can be incorporated into small molecular fragments for screening against protein targets. The discovery of a covalent "hit" from a fragment screen can provide a powerful starting point for developing more potent and selective drug candidates[2].

Conclusion

While this compound is not a widely commercialized or extensively studied compound, its structure represents a confluence of established principles in medicinal chemistry and covalent inhibitor design. The synthesis is feasible through well-known organic reactions, and its potential as a selective covalent modifier is grounded in the rapidly advancing field of SuFEx chemistry. This guide provides a foundational understanding for researchers interested in leveraging this promising molecular architecture for the development of novel therapeutics and chemical biology tools.

References

-

Bianchi, T. A., & Cate, L. A. (1977). A convenient and economical synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032. [Link]

-

Wang, H., & Sharpless, K. B. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(6), 1437-1444. [Link]

-

Zheng, Q., et al. (2019). SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proceedings of the National Academy of Sciences, 116(38), 18808-18814. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

-

ResearchGate. (2021). Synthetic methods to prepare arylsulfonyl fluorides. [Link]

-

Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2021). Sulfonyl fluorides synthesis from aryl bromide or Grignard reagents. [Link]

-

American Chemical Society. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. [Link]

-

Narayanan, A., & Jones, L. H. (2023). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Expert Opinion on Drug Discovery, 18(10), 1087-1098. [Link]

-

J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. [Link]

-

Hincapié, D., et al. (2018). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. Structural Chemistry, 29(5), 1461-1469. [Link]

-

Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. [Link]

-

Wikipedia. (n.d.). Kolbe–Schmitt reaction. [Link]

-

ResearchGate. (2009). Kolbe-Schmitt reaction of sodium 2-naphthoxide. [Link]

-

PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. [Link]

- Levy, J., & Walker, W. W. (1968). U.S. Patent No. 3,405,170. Washington, DC: U.S.

Sources

- 1. pnas.org [pnas.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 8. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 11. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: An In-Depth Technical Guide to its Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a compound of increasing interest within the pharmaceutical and chemical research sectors. Its unique structural combination of a naphthoic acid, a hydroxyl group, and a fluorosulfonyl moiety bestows upon it a distinct reactivity and physicochemical profile. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for this compound. Understanding these characteristics is paramount for its effective application in drug discovery, particularly for covalent probe development and formulation design. This document outlines the theoretical basis for its solubility and stability, provides detailed experimental protocols for their assessment, and offers field-proven insights into the practical implications for drug development.

Introduction to this compound

This compound (CAS No: 839-78-1, Molecular Formula: C₁₁H₇FO₅S) is an aromatic organic compound.[1][2] The molecule incorporates three key functional groups that dictate its chemical behavior:

-

1-Hydroxy-2-naphthoic acid backbone: This rigid, planar structure provides a scaffold for molecular interactions and is a known pharmacophore in various biologically active molecules. The carboxylic acid and hydroxyl groups are key determinants of its solubility, particularly its pH-dependent characteristics.[3][4]

-

Carboxylic Acid Group (-COOH): This acidic functional group allows for salt formation and is a primary driver of aqueous solubility, especially at neutral to alkaline pH.[5][6]

-

Fluorosulfonyl Group (-SO₂F): This moiety is of significant interest in drug discovery as a "warhead" for forming covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, and lysine.[7][8][9] The stability of the sulfonyl fluoride group is a critical factor in its utility as a covalent inhibitor.[8][9][10]

The interplay of these functional groups results in a compound with a unique balance of reactivity and stability, making a thorough understanding of its solubility and degradation pathways essential for its successful application.

Solubility Profile

The solubility of a drug candidate is a critical factor that influences its absorption, distribution, and overall bioavailability.[11][][13] For this compound, solubility is governed by its molecular structure and the properties of the solvent system.

Theoretical Considerations

The presence of both a carboxylic acid and a hydroxyl group on the naphthalene ring suggests that the solubility of this compound will be significantly influenced by pH.[][14][15]

-

In acidic conditions (low pH): The carboxylic acid group will be predominantly in its protonated, un-ionized form (-COOH). This reduces the molecule's overall polarity and is expected to lead to lower aqueous solubility.[5]

-

In neutral to alkaline conditions (higher pH): The carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This ionized form is significantly more polar and will exhibit greater solubility in aqueous media.[5][16]

The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility for acidic compounds.[11] The intrinsic solubility (S₀), which is the solubility of the un-ionized form, is a key parameter in this relationship.

Experimental Determination of Solubility

A comprehensive understanding of the solubility profile requires empirical testing across a range of relevant conditions. Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[11][17]

2.2.1. Thermodynamic (Equilibrium) Solubility Protocol

This method determines the true equilibrium solubility of the compound and is considered the gold standard for pre-formulation studies.[17]

Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[18]

-

Data Analysis: Plot the measured solubility against the pH of the respective buffers to generate a pH-solubility profile.

Diagram of Thermodynamic Solubility Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile

Based on the structure, the following solubility characteristics can be anticipated:

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffers (pH < 4) | Low | The carboxylic acid is protonated, reducing polarity. |

| Aqueous Buffers (pH > 7) | High | The carboxylic acid is deprotonated to the more soluble carboxylate salt.[5] |

| Polar Organic Solvents (e.g., Ethanol, Acetonitrile) | Moderate to High | The molecule has polar functional groups that can interact with these solvents.[4] |

| Non-polar Organic Solvents (e.g., Hexane) | Low | The overall polarity of the molecule is too high for significant solubility in non-polar solvents. |

Stability Profile

The chemical stability of a drug substance is a critical quality attribute that affects its safety and efficacy.[19] For this compound, the primary stability concern is the hydrolysis of the sulfonyl fluoride group.

Theoretical Considerations

Sulfonyl fluorides are generally considered to be more stable to hydrolysis than their sulfonyl chloride counterparts.[10][20][21] However, they are still susceptible to degradation under certain conditions. The stability of the S-F bond can be influenced by both electronic and steric factors.[22][23]

-

Hydrolytic Stability: The primary degradation pathway is likely to be the hydrolysis of the fluorosulfonyl group to the corresponding sulfonic acid. This reaction can be catalyzed by both acid and base.

-

Photostability: The naphthyl ring system contains chromophores that may absorb UV light, potentially leading to photodegradation.

-

Thermal Stability: The compound may be susceptible to thermal decomposition at elevated temperatures.[24]

-

Oxidative Stability: While the core structure is relatively robust, forced oxidation studies are necessary to identify potential liabilities.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[19][25][26][27] These studies are a key component of developing stability-indicating analytical methods.[19][28]

3.2.1. Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the major degradants.[28]

Diagram of Forced Degradation Workflow:

Caption: Workflow for Forced Degradation Studies.

Expected Stability Profile

| Condition | Expected Stability | Primary Degradation Product (Hypothesized) |

| Acidic (pH < 4) | Moderately Stable | 4-Sulfo-1-hydroxy-2-naphthoic acid |

| Neutral (pH 6-8) | Relatively Stable | Minimal degradation expected under physiological conditions.[9][29] |

| Basic (pH > 9) | Unstable | 4-Sulfo-1-hydroxy-2-naphthoic acid (hydrolysis of sulfonyl fluoride) |

| Oxidative | Potentially Unstable | Hydroxylated or ring-opened species |

| Photolytic | Potentially Unstable | Photodegradation products (structure dependent on wavelength) |

| Thermal | Likely Stable at moderate temperatures | Decarboxylation or other decomposition at high temperatures.[24] |

Implications for Drug Development

A thorough characterization of the solubility and stability of this compound is crucial for its advancement as a research tool or therapeutic candidate.

-

Formulation Development: The pronounced pH-dependent solubility will heavily influence the choice of formulation strategy. For oral administration, formulation approaches may need to mitigate the low solubility in the acidic environment of the stomach. For parenteral formulations, careful pH control and the use of appropriate buffering agents will be necessary to maintain the compound in solution.[6]

-

Covalent Inhibitor Design: The stability of the sulfonyl fluoride "warhead" is a key consideration. While it needs to be stable enough to reach its target in a biological system, it must also retain sufficient reactivity to form a covalent bond. The data from forced degradation studies, particularly under physiological pH and temperature, will inform on its suitability as a covalent modifier.[7][8][30]

-

Analytical Method Development: The forced degradation studies are a prerequisite for developing a validated, stability-indicating analytical method. This method is essential for quality control, stability testing of drug substance and product, and for monitoring the compound in biological matrices.[19][27]

-

Storage and Handling: Based on the stability profile, appropriate storage conditions (temperature, protection from light, and inert atmosphere) can be defined to ensure the long-term integrity of the compound.[31]

Conclusion

This compound is a molecule with significant potential, primarily driven by the unique properties of its fluorosulfonyl group. Its utility, however, is intrinsically linked to its fundamental physicochemical properties. The solubility is markedly pH-dependent, a characteristic that must be carefully managed in any formulation strategy. The stability profile, particularly the hydrolytic lability of the sulfonyl fluoride moiety, will dictate its half-life in aqueous environments and its effectiveness as a covalent probe. The experimental frameworks and theoretical considerations outlined in this guide provide a robust foundation for researchers and drug development professionals to comprehensively evaluate and effectively utilize this compound in their scientific endeavors.

References

-

Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Luminata CTT. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Protheragen Lab. (n.d.). Forced Degradation Studies. [Link]

-

Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]

-

Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Katos, Y. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 31(3), 60-74. [Link]

-

Moody, C. J., & Rzepa, H. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(4), 254-270. [Link]

-

Barata-Vallejo, S., & Postigo, A. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 25(18), 4165. [Link]

-

Tredwell, M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1017-1027. [Link]

-

Moody, C. J., & Rzepa, H. S. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature reviews. Chemistry, 6(4), 254–270. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Battilocchio, C., et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Scientific Reports, 8(1), 1-9. [Link]

-

Tredwell, M., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]

-

Zhang, L., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 1-8. [Link]

-

Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

-

Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future medicinal chemistry, 2(6), 1163-1172. [Link]

-

Manallack, D. T. (2007). The significance of acid/base properties in drug discovery. Chemical Society reviews, 36(8), 1317-1330. [Link]

-

International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. [Link]

-

Sugano, K. (2012). Solubility and Dissolution Profile Assessment in Drug Discovery. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 132(7), 839–848. [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

-

Khan Academy. (n.d.). pH and solubility. [Link]

-

Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770. [Link]

-

SpectraBase. (n.d.). 4'-(Fluorosulfonyl)-1-hydroxy-2-naphthanilide. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-naphthoic acid. PubChem. [Link]

-

Lee, J., et al. (2016). Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products. Journal of the Korean Society for Applied Biological Chemistry, 59(1), 127-130. [Link]

-

Solubility of Things. (n.d.). 1-Hydroxy-2-naphthoic acid. [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1,4-naphthoquinone. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Amino-4-hydroxy-2-naphthalenesulfonic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Hydroxy-4-naphthoic acid. PubChem. [Link]

-

SIELC Technologies. (2018). 4-Aminosulphonyl-1-hydroxy-2-naphthoic acid. [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. [Link]

-

Inchem.org. (n.d.). ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)-. PubChem. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. [Link]

- Google Patents. (n.d.). US4002605A - Calcium and magnesium salts of 4-(2-hydroxy-1-naphthylazo)-1-naphthalenesulfonic acid for dyeing fiberglass.

Sources

- 1. 839-78-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfonyl Fluorides - Enamine [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pharmatutor.org [pharmatutor.org]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. ijsrp.org [ijsrp.org]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection of 1,4-Dihydroxy-2-Naphthoic Acid from Commercial Makgeolli Products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hydrolytically stable sulfonyl fluorides - Enamine [enamine.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]

- 25. acdlabs.com [acdlabs.com]

- 26. apicule.com [apicule.com]

- 27. biopharminternational.com [biopharminternational.com]

- 28. Forced Degradation Studies - Protheragen Lab [labs.protheragen.ai]

- 29. A rapid access to aliphatic sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 31. chiralen.com [chiralen.com]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Abstract: 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid (CAS 839-78-1) is a unique bifunctional molecule incorporating a naphthol, a carboxylic acid, and an aromatic sulfonyl fluoride.[1] Such compounds are of significant interest in medicinal chemistry and materials science, often serving as intermediates in the synthesis of complex chemical probes or pharmaceutical agents. Rigorous structural confirmation is paramount for any research or development application. However, a review of public databases and supplier technical sheets reveals a notable absence of published, experimentally-verified spectroscopic data for this specific compound. This guide, therefore, serves as a foundational resource for researchers, providing a comprehensive, predictive framework and detailed experimental protocols for its complete spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Analytical Overview

The first step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectroscopic signature: a naphthalene core, a phenolic hydroxyl group, a carboxylic acid, and a fluorosulfonyl moiety. Each of these provides distinct handles for spectroscopic identification.

The structural complexity necessitates a multi-technique approach for unambiguous confirmation. NMR will elucidate the precise arrangement of protons and carbons, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and elemental composition.

Caption: Structure with non-equivalent protons labeled for NMR prediction.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |

|---|---|---|---|---|---|

| H-a (COOH) | > 13.0 | Broad Singlet | - | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| H-b (OH) | 9.0 - 11.0 | Broad Singlet | - | 1H | The phenolic proton is deshielded and its chemical shift is sensitive to concentration and solvent. |

| H-8 | 8.4 - 8.6 | Doublet | J ≈ 8.0 Hz | 1H | Peri-deshielding from the C1 hydroxyl group and proximity to the C=O group in the other ring will shift this proton downfield. |

| H-5 | 8.1 - 8.3 | Doublet | J ≈ 8.0 Hz | 1H | This proton is ortho to the strongly withdrawing SO₂F group, leading to a significant downfield shift. |

| H-3 | 8.0 - 8.2 | Singlet | - | 1H | Isolated proton on the substituted ring, deshielded by the adjacent carboxylic acid and the para-SO₂F group. |

| H-6, H-7 | 7.6 - 7.9 | Multiplet | - | 2H | These protons will appear as a complex multiplet, likely overlapping triplets or doublets of doublets. |

Note: These predictions are based on the known spectrum of 1-hydroxy-2-naphthoic acid [2]and standard substituent effects.

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals for the 11 carbon atoms in the naphthalene core and the carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted δ (ppm) | Rationale |

|---|---|---|

| Carboxylic (C=O) | 170 - 175 | Typical range for a carboxylic acid carbon. |

| C-OH (C1) | 155 - 160 | Aromatic carbon attached to an oxygen atom is significantly deshielded. |

| C-SO₂F (C4) | 135 - 145 | Aromatic carbon attached to the strongly withdrawing sulfonyl group. |

| Quaternary Carbons | 125 - 140 | Includes the bridgehead carbons and the carbon bearing the carboxyl group. |

| Aromatic CH | 115 - 135 | Range for protonated aromatic carbons, with shifts influenced by their position relative to the substituents. |

Note: Predictions are based on general values for substituted naphthalenes.[3]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule. The spectrum should exhibit characteristic absorption bands for the hydroxyl, carbonyl, and sulfonyl groups.

Experimental Protocol (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over a range of 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | O-H stretch | 2500 - 3300 | Very broad, often overlapping with C-H stretches |

| Phenolic O-H | O-H stretch | 3200 - 3600 | Broad |

| Carboxylic Acid C=O | C=O stretch | 1680 - 1710 | Strong, sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Multiple medium to sharp bands |

| Sulfonyl S=O | S=O asymmetric & symmetric stretch | 1370-1400 & 1180-1210 | Two strong, sharp bands |

| Sulfonyl S-F | S-F stretch | 815 - 875 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and, by extension, the molecular formula of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, offering a high degree of confidence in the elemental composition.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Orbitrap).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion mode is often more sensitive for acidic compounds.

Expected Mass-to-Charge Ratios (m/z)

The molecular formula is C₁₁H₇FO₅S, with a monoisotopic mass of 270.0001 Da. Table 4: Predicted m/z Values for Key Ions

| Ion Mode | Predicted Ion | Calculated m/z | Rationale |

|---|---|---|---|

| Negative | [M-H]⁻ | 268.9928 | Deprotonation of the highly acidic carboxylic acid or phenolic proton. This is expected to be the base peak. |

| Positive | [M+H]⁺ | 271.0074 | Protonation, likely on the carbonyl or sulfonyl oxygens. |

| Positive | [M+Na]⁺ | 293.9893 | Adduct formation with sodium ions, common in ESI. |

High-resolution analysis should yield masses within 5 ppm of the calculated values. Fragmentation analysis (MS/MS) of the [M-H]⁻ ion could show characteristic losses, such as the loss of SO₂F (83.96 Da) or CO₂ (44.00 Da), further corroborating the proposed structure.

Conclusion

References

- Vertex AI Search. Supporting Information for an unspecified article. This document contains NMR data for various organic compounds, used here for general reference on experimental parameters.

-

Royal Society of Chemistry. Supplementary Information for an unspecified article. This document provides general procedures for NMR data acquisition. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. A resource for typical ¹³C NMR chemical shift ranges. Maintained by the ACS Division of Organic Chemistry. Available at: [Link]

Sources

Physical and chemical properties of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

An In-depth Technical Guide to 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid: A Privileged Scaffold for Chemical Biology and Drug Discovery

Introduction

This compound is a specialized chemical compound that stands at the intersection of medicinal chemistry and chemical biology. Its unique trifunctional architecture, comprising a naphthalene scaffold, a reactive sulfonyl fluoride moiety, and acidic hydroxyl and carboxylic acid groups, makes it a molecule of significant interest for researchers, particularly those in drug development. The naphthalene core is a common motif in pharmacologically active compounds, while the sulfonyl fluoride group has emerged as a "privileged warhead" for the covalent targeting of proteins.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties, reactivity, and potential applications of this compound, offering field-proven insights for its use in research.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature, reflecting its status as a specialized research chemical. However, we can infer its properties based on its structure and data from analogous compounds.

| Property | Value / Prediction | Source / Basis for Prediction |

| CAS Number | 839-78-1 | [3][4] |

| Molecular Formula | C₁₁H₇FO₅S | - |

| Molecular Weight | 270.24 g/mol | - |

| Appearance | Predicted to be a solid, likely off-white to yellow crystalline powder. | Based on related naphthoic acid derivatives.[5] |

| Melting Point | Not experimentally determined. Likely higher than the parent compound, 1-hydroxy-2-naphthoic acid (191-192°C), due to increased molecular weight and polarity.[5] | Prediction |

| Boiling Point | Not experimentally determined; likely to decompose at high temperatures. | Prediction |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. The acidic groups suggest pH-dependent aqueous solubility. | Based on the properties of 1-hydroxy-2-naphthoic acid and the general solubility of sulfonyl fluorides.[6] |

| pKa | Not experimentally determined. The carboxylic acid pKa is expected to be lower (more acidic) than that of 1-hydroxy-2-naphthoic acid due to the strong electron-withdrawing effect of the 4-fluorosulfonyl group. The phenolic hydroxyl will also be more acidic. | Prediction |

Predicted Spectral Characteristics

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring. The electron-withdrawing sulfonyl fluoride group at the 4-position will significantly influence the chemical shifts of the adjacent protons, likely shifting them downfield. The proton at the 3-position would appear as a singlet, while the protons on the other ring would exhibit characteristic splitting patterns of a substituted naphthalene. The acidic protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets at the downfield end of the spectrum (>10 ppm), and their positions would be sensitive to the solvent and concentration.[7]

-

¹³C NMR Spectroscopy : The carbon NMR would display 11 distinct signals. The carbons bearing the electron-withdrawing sulfonyl fluoride, hydroxyl, and carboxyl groups would have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid would be found significantly downfield (~170 ppm). The carbon attached to the sulfonyl fluoride group would also be downfield, and its signal might show coupling to the fluorine atom.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. Key predicted peaks include:

-

A broad O-H stretch from the carboxylic acid and phenol (2500-3300 cm⁻¹)

-

A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹)

-

Strong, characteristic S=O stretches (symmetric and asymmetric) from the sulfonyl group (~1400-1450 cm⁻¹ and ~1200-1250 cm⁻¹)

-

An S-F stretch (~800-850 cm⁻¹)

-

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of SO₂F, COOH, and other small fragments from the naphthalene core.

Chemical Properties and Reactivity: The Sulfonyl Fluoride Warhead

The most compelling feature of this compound is the reactivity of the sulfonyl fluoride group. This moiety is remarkably stable under many physiological conditions, including resistance to reduction and hydrolysis, yet it can be "activated" to react with nucleophilic residues on proteins.[9][10] This "click-like" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), makes it an excellent covalent warhead.[11]

The sulfonyl fluoride group can covalently modify several nucleophilic amino acid side chains, including serine, threonine, lysine, tyrosine, and histidine.[1][12] This broad targeting capability, beyond the commonly targeted cysteine, opens up a much larger portion of the proteome for covalent drug design.

Caption: General reaction of this compound with a protein nucleophile.

Proposed Synthesis Protocol

A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, a plausible synthetic route can be designed based on standard organic chemistry transformations, starting from the commercially available 1-hydroxy-2-naphthoic acid.

Step 1: Chlorosulfonation of 1-Hydroxy-2-naphthoic acid The starting material, 1-hydroxy-2-naphthoic acid, would first undergo electrophilic aromatic substitution with chlorosulfonic acid. The directing effects of the hydroxyl and carboxyl groups would favor substitution at the 4-position.

-

In a fume hood, cool chlorosulfonic acid (excess, e.g., 5 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to an acid scrubber.

-

Slowly add 1-hydroxy-2-naphthoic acid (1 equivalent) in small portions, maintaining a low temperature (e.g., 0-5°C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

The precipitated product, 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid, is then collected by filtration, washed with cold water, and dried.

Step 2: Fluorination of the Sulfonyl Chloride The resulting sulfonyl chloride is then converted to the more stable sulfonyl fluoride using a fluorinating agent.

-

Dissolve the crude 4-chlorosulfonyl-1-hydroxy-2-naphthoic acid in a suitable solvent (e.g., acetonitrile).

-